molecular formula C11H14ClN3O2S B7897582 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid

Cat. No.: B7897582
M. Wt: 287.77 g/mol
InChI Key: OQRNBORNFSBSPY-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14ClN3O2S and its molecular weight is 287.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid (CAS No. 1261229-79-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

  • Molecular Formula: C11H14ClN3O2S
  • Molecular Weight: 287.77 g/mol
  • Structure: The compound features a piperidine ring substituted with a pyrimidine moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies: A series of pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's structure suggests it may inhibit cell proliferation through mechanisms similar to other pyrimidine derivatives, which often target tubulin polymerization and induce apoptosis in cancer cells .
Cell LineIC50 (μM)Reference
MDA-MB-2311.59
HepG20.0227
A5494.1

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Antibacterial Studies: It exhibited activity against common bacterial strains such as E. coli and S. aureus. The presence of the chloro group in its structure is believed to enhance its antimicrobial efficacy .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli15 μg/mL
S. aureus10 μg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays:

  • In vivo Studies: Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects, with inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .
CompoundInhibition (%) at 5hReference
Indomethacin42.22
Test Compound43.17

Case Studies

  • Case Study on Anticancer Activity : A study synthesized several derivatives of pyrimidine and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrimidine ring significantly influenced their anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against aggressive cancer types .
  • Case Study on Antimicrobial Efficacy : Research focused on the antibacterial properties of pyrimidine derivatives showed that compounds with methylthio substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural features of this compound could be optimized for better antimicrobial action .

Properties

IUPAC Name

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2S/c1-18-11-13-8(12)6-9(14-11)15-5-3-2-4-7(15)10(16)17/h6-7H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRNBORNFSBSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.